1-(4-chlorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S2/c17-13-4-6-15(7-5-13)24(21,22)20-9-8-19-16(20)23-11-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDLYTJWWCXHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dihydroimidazole Ring: The dihydroimidazole ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the dihydroimidazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the phenyl rings.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-chlorobenzenesulfonyl group in the target compound increases electrophilicity compared to non-sulfonylated analogs (e.g., 4,5-diphenyl derivatives in ).
- Solubility : The dihydroimidazole core may improve aqueous solubility relative to fully aromatic analogs (e.g., ), though experimental validation is needed.
2.3 Structural and Crystallographic Insights
Crystallographic data for related compounds reveal:
- Conformational Flexibility: The dihydroimidazole core adopts a non-planar conformation, as observed in ORTEP-generated structures (e.g., ). This contrasts with planar aromatic imidazoles (e.g., ).
- Intermolecular Interactions : Sulfonyl groups participate in hydrogen bonding (e.g., S=O···H-N), stabilizing crystal packing . Fluorine atoms engage in weak C-F···π interactions, influencing lattice stability .
Biological Activity
1-(4-chlorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, including antibacterial, enzyme inhibitory, and other therapeutic effects based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H18ClFN4O2S
- Molecular Weight : 459.9 g/mol
- CAS Number : 892738-18-0
The compound features a sulfonyl group, which is known to enhance biological activity through various mechanisms such as enzyme inhibition and receptor interaction.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, synthesized derivatives of 1,3,4-oxadiazole and piperidine cores have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | Strong | 2.14±0.003 |
| Compound B | Bacillus subtilis | Moderate | 6.28±0.003 |
| Compound C | Escherichia coli | Weak | >20 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease.
- Acetylcholinesterase Inhibition : Compounds similar to the target molecule have demonstrated strong AChE inhibitory activity. For example, several derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM, indicating their potential use in treating conditions like Alzheimer's disease .
- Urease Inhibition : Urease inhibitors are crucial in managing infections caused by urease-producing bacteria. The synthesized compounds showed strong inhibitory effects with IC50 values significantly lower than standard references .
Table 2: Enzyme Inhibition Data
| Compound ID | Enzyme Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 0.63±0.001 | Thiourea (21.25) |
| Compound B | Urease | 1.13±0.003 | Thiourea (21.25) |
The biological activity of the compound can be attributed to its ability to interact with specific enzymes and receptors:
- Binding Interactions : Studies involving bovine serum albumin (BSA) binding indicate that the compound can effectively bind to proteins, which may enhance its pharmacological effectiveness .
- Molecular Docking Studies : Computational docking studies have elucidated the interactions between the compound and target enzymes at the molecular level, providing insights into its mechanism of action.
Case Studies
Several studies have documented the effectiveness of similar compounds in clinical settings:
- Study on Antibacterial Efficacy : A study evaluated a series of sulfonamide derivatives against resistant bacterial strains, finding that certain modifications significantly enhanced antibacterial potency .
- Enzyme Inhibition in Disease Models : Research focused on the role of urease inhibitors in treating urinary tract infections demonstrated that compounds with sulfonyl groups effectively reduced bacterial load in animal models .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by sulfonylation and thioetherification. For example, sulfonyl groups can be introduced via nucleophilic substitution using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF), while thioether linkages are formed via alkylation with 3-fluorobenzyl mercaptan. Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates . Catalysts such as triethylamine or DMAP may accelerate sulfonylation. Yields are sensitive to temperature (optimized at 50–80°C) and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride).
Q. What spectroscopic methods are recommended for confirming structural integrity?
Key techniques include:
- NMR : and NMR to verify sulfonyl and thioether linkages (e.g., sulfonyl S=O groups show characteristic shifts at ~140 ppm).
- FT-IR : Peaks at 1150–1350 cm (S=O stretching) and 600–700 cm (C-S bonds).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in structurally analogous imidazole derivatives .
Q. How is preliminary biological screening conducted for this compound?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC calculations.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess EC. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%) are critical .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict bioactivity?
Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify energy barriers and intermediates. For example, transition states in sulfonylation can be simulated to optimize catalyst choice. Machine learning models trained on PubChem data predict bioactivity by correlating substituent electronegativity (e.g., 3-fluoro vs. 4-chloro) with target binding. ICReDD’s workflow integrates these tools to prioritize high-yield conditions and reduce trial-and-error experiments .
Q. What statistical experimental design (DoE) approaches are effective for reaction optimization?
- Response Surface Methodology (RSM) : Central composite designs evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading).
- Taguchi Arrays : Identify robust conditions for scale-up by testing orthogonal parameters (e.g., pH, stirring rate).
- Factorial Designs : Screen critical factors (e.g., molar ratios) with minimal runs. For imidazole derivatives, DoE has reduced optimization time by 40% in published studies .
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) alter biological activity?
Systematic SAR studies compare analogs via:
- Substituent Scanning : Replace 3-fluorobenzyl with 4-chlorobenzyl or nitro groups.
- Free-Wilson Analysis : Quantify contributions of substituents to activity. For example, 3-fluoro enhances membrane permeability (logP ~2.8) compared to bulkier groups.
- Docking Simulations : Predict interactions with targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Fluoro groups often improve binding via halogen bonds .
Q. How should contradictory bioactivity data across studies be resolved?
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified), passage numbers, and endpoint measurements.
- Metabolic Stability Testing : Use liver microsomes to rule out degradation artifacts.
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply ANOVA to identify outliers. Contradictions may arise from differences in solvent purity or incubation times .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
